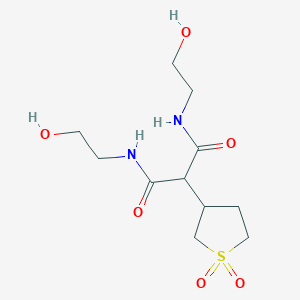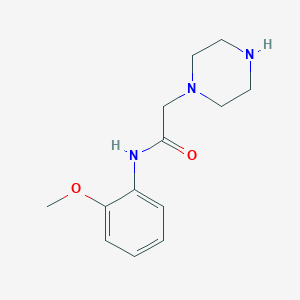
2-(1,1-dioxidotetrahydrothiophen-3-yl)-N,N'-bis(2-hydroxyethyl)propanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N,N’-bis(2-hydroxyethyl)propanediamide is a synthetic organic compound that features a tetrahydrothiophene ring with a dioxido group and two hydroxyethyl groups attached to a propanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N,N’-bis(2-hydroxyethyl)propanediamide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Oxidation: The tetrahydrothiophene ring is then oxidized to introduce the dioxido group. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Attachment of Hydroxyethyl Groups: The hydroxyethyl groups are introduced through a nucleophilic substitution reaction, where ethylene oxide or a similar reagent reacts with the intermediate compound.
Formation of Propanediamide Backbone: The final step involves the formation of the propanediamide backbone through an amidation reaction, where the intermediate compound reacts with a suitable amine.
Industrial Production Methods
Industrial production of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N,N’-bis(2-hydroxyethyl)propanediamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfone or sulfoxide derivatives.
Reduction: Reduction reactions can convert the dioxido group back to a sulfide or thiol group.
Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ethylene oxide, alkyl halides.
Major Products
Oxidation Products: Sulfone, sulfoxide derivatives.
Reduction Products: Sulfide, thiol derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N,N’-bis(2-hydroxyethyl)propanediamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and potential biological activity.
Materials Science: It is explored for use in the development of new materials, including polymers and coatings, due to its functional groups that can undergo further chemical modifications.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N,N’-bis(2-hydroxyethyl)propanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxido group and hydroxyethyl groups can form hydrogen bonds and other interactions with target molecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-hydroxyethyl)acetamide
- 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-hydroxyethyl)urea
- 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-hydroxyethyl)propionamide
Uniqueness
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N,N’-bis(2-hydroxyethyl)propanediamide is unique due to its combination of a dioxido tetrahydrothiophene ring and two hydroxyethyl groups attached to a propanediamide backbone
Properties
Molecular Formula |
C11H20N2O6S |
|---|---|
Molecular Weight |
308.35 g/mol |
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N,N'-bis(2-hydroxyethyl)propanediamide |
InChI |
InChI=1S/C11H20N2O6S/c14-4-2-12-10(16)9(11(17)13-3-5-15)8-1-6-20(18,19)7-8/h8-9,14-15H,1-7H2,(H,12,16)(H,13,17) |
InChI Key |
JBPRPMMLWZVNGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1C(C(=O)NCCO)C(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B15112793.png)
![2-[5-(Oxolane-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B15112796.png)
![2-phenyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B15112808.png)
![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15112840.png)

![N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B15112851.png)
![1-(3-chloro-4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B15112857.png)
![3-Bromo-4-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B15112863.png)
![2-Methyl-3-[(oxolan-3-yl)methoxy]pyridine](/img/structure/B15112870.png)
![1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B15112883.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-methoxybenzyl)methanamine](/img/structure/B15112888.png)

![1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B15112913.png)
![2-(methylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B15112914.png)
